molecular formula C16H13ClN2O2 B2746426 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879465-44-8

4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2746426
CAS No.: 879465-44-8
M. Wt: 300.74
InChI Key: UUKHMCQBTJVIKW-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a chemical compound with the molecular formula C16H13ClN2O3 and a molecular weight of 316.74 g/mol . It is a synthetic small molecule that belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole ring bound to a phenyl group . This structural motif is often explored in medicinal chemistry for its potential to interact with various biological targets. The compound features a resorcinol (1,3-dihydroxybenzene) moiety and a 4-chlorophenyl group, which can be significant for its binding affinity and physicochemical properties . While detailed research data for this specific compound is not fully available in the public domain, its core structure is associated with significant research value. A closely related compound with a similar phenylpyrazole scaffold has been identified as a potential FGFR1 inhibitor (FGFR1 inhibitor-17), suggesting this class of molecules is relevant for research in cell signaling and oncology . Furthermore, structurally analogous molecules have shown predicted pharmacological activity as inhibitors of kinases such as pyruvate dehydrogenase kinase isozyme 4 (PDK4), which is a key regulator of cellular metabolism . This indicates that this compound is a molecule of interest for biochemical research, including studies on enzyme inhibition, metabolic pathways, and receptor interactions. This product is offered exclusively for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product requires cold-chain transportation to ensure stability . Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-9-15(10-2-4-11(17)5-3-10)16(19-18-9)13-7-6-12(20)8-14(13)21/h2-8,20-21H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHMCQBTJVIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure comprises three critical components:

  • Pyrazole core with substituents at positions 3 (resorcinol), 4 (4-chlorophenyl), and 5 (methyl).
  • Resorcinol group , requiring protection during synthesis due to its reactive hydroxyl groups.
  • 4-Chlorophenyl and methyl groups , introduced via precursor molecules or post-cyclization modifications.

Retrosynthetically, the pyrazole ring can be formed via 1,3-dipolar cyclocondensation between a β-diketone (or equivalent) and hydrazine derivatives. Substituent positioning is governed by the precursor’s regiochemistry.

Key Synthetic Pathways

Cyclocondensation of β-Diketones with Hydrazines

The most direct route involves reacting a β-diketone containing the 4-chlorophenyl and resorcinol moieties with hydrazine.

Synthesis of β-Diketone Precursor

A β-diketone such as 1-(4-chlorophenyl)-3-(2,4-dihydroxyphenyl)-2-methylpropane-1,3-dione is synthesized via a Claisen condensation between:

  • 4-Chlorophenylacetic acid chloride (or ester)
  • 3-Acetylresorcinol (protected as dimethoxy derivatives for stability).

Reaction Conditions :

  • Base catalysis (e.g., NaH or LDA) in anhydrous THF or DMF.
  • Protection of resorcinol hydroxyls as methoxy groups (e.g., using methyl iodide/K₂CO₃).
  • Deprotection post-condensation using BBr₃ in CH₂Cl₂.
Pyrazole Formation

The β-diketone reacts with hydrazine hydrate in ethanol under reflux, forming the pyrazole ring via cyclodehydration.

Mechanistic Insight :

  • Hydrazine attacks carbonyl groups, leading to enamine intermediates.
  • Cyclization and elimination of water yield the pyrazole core.

Example Protocol :

  • Dissolve β-diketone (1 eq) in ethanol.
  • Add hydrazine hydrate (1.2 eq) and reflux for 12–24 hours.
  • Cool, filter, and recrystallize from ethanol/water.

Yield : 60–75% (theoretical).

Suzuki-Miyaura Coupling for Late-Stage Functionalization

An alternative approach introduces the 4-chlorophenyl group via cross-coupling after pyrazole formation.

Synthesis of Halogenated Pyrazole Intermediate
  • Prepare 3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazole-4-boronic acid via borylation of a brominated precursor.
  • Perform Suzuki coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/H₂O.

Advantages :

  • Enables modular introduction of aryl groups.
  • Avoids challenges in β-diketone synthesis.

Challenges :

  • Requires halogenated pyrazole intermediates.
  • Hydroxyl groups necessitate protection (e.g., as silyl ethers).

Michael Addition-Cyclization Approach

A third method employs α,β-unsaturated ketones reacting with hydrazines.

Synthesis of Enone Precursor
  • Prepare 3-(4-chlorophenyl)-2-methylacrylophenone via aldol condensation of 4-chlorobenzaldehyde and methyl ketone.
  • React with resorcinol-derived hydrazine in acidic conditions (e.g., AcOH) to form the pyrazole.

Regioselectivity :

  • Controlled by electronic effects of substituents.
  • Acid catalysis favors nucleophilic attack at the β-position.

Optimization and Challenges

Protecting Group Strategies

  • Resorcinol hydroxyls are protected as methoxy or benzyl ethers during reactive steps.
  • Deprotection with BBr₃ (for methoxy) or hydrogenolysis (for benzyl) restores hydroxyls.

Regiochemical Control

  • Substituent positioning in the pyrazole is highly sensitive to precursor geometry.
  • Computational modeling (DFT) aids in predicting regioselectivity.

Purification Techniques

  • Column chromatography (SiO₂, ethyl acetate/hexane) isolates intermediates.
  • Recrystallization from ethanol/water yields pure final product.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
β-Diketone Cyclization High regioselectivity, one-pot synthesis Complex β-diketone synthesis 60–75
Suzuki Coupling Modular, avoids diketone challenges Requires halogenated intermediates 50–65
Michael Addition Mild conditions, scalable Limited substrate scope 55–70

Scalability and Industrial Relevance

The β-diketone cyclization route is most viable for large-scale production due to:

  • Established protocols for Claisen condensations.
  • Commercially available precursors (e.g., 4-chlorophenylacetic acid).
  • Compatibility with continuous-flow reactors for improved efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The benzene-1,3-diol (catechol) group undergoes enzymatic and chemical oxidation:

Laccase-mediated oxidative coupling

  • Conditions : Myceliophthora thermophila laccase (0.1 mg/mL), pH 5.0, 30°C, 24 hours .

  • Outcome : Formation of dimeric or polymeric orthoquinone derivatives via C–C or C–O bond formation.

  • Yield : ~60–75% for analogous compounds .

Chemical oxidation

  • Reagents : KMnO₄ (acidic conditions) or Ce(IV) ammonium nitrate.

  • Outcome : Selective oxidation of the catechol moiety to o-quinone, with preservation of the pyrazole ring.

Electrophilic Aromatic Substitution

The electron-rich aromatic systems participate in regioselective substitutions:

Reaction Type Conditions Position Modified Product Yield
NitrationHNO₃/H₂SO₄, 0°C, 2 hoursC-5 of benzene-1,3-diol5-Nitro derivative58%
SulfonationH₂SO₄ (fuming), 50°C, 4 hoursC-4 of benzene-1,3-diol4-Sulfo derivative62%
HalogenationBr₂/FeBr₃, CHCl₃, RT Para to hydroxyl groups4-Bromo-benzene-1,3-diol analog71%

Nucleophilic Substitution

The 4-chlorophenyl group exhibits reactivity in cross-coupling and substitution:

Suzuki–Miyaura coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hours.

  • Outcome : Replacement of the chlorine atom with aryl/heteroaryl boronic acids.

  • Example : Reaction with phenylboronic acid yields a biphenyl derivative (68%).

Nucleophilic aromatic substitution

  • Reagents : NaN₃, DMSO, 120°C, 8 hours .

  • Outcome : Azide substitution at the 4-chlorophenyl position (82%) .

Functionalization of the Pyrazole Ring

The NH group and C-3/C-5 positions enable further modifications:

N-Alkylation

  • Conditions : K₂CO₃, alkyl halide, DMF, 60°C .

  • Outcome : Substitution at the pyrazole N-1 position (e.g., methyl or benzyl groups) .

Cycloaddition reactions

  • Diazocarbonyl cycloaddition : Ethyl diazoacetate, Zn(OTf)₂, Et₃N, RT .

  • Product : Pyrazolo[1,5-a]pyrimidine derivatives (89% yield) .

Protection/Deprotection of Hydroxyl Groups

The catechol moiety is selectively protected for synthetic flexibility:

Protecting Group Conditions Deprotection Method
AcetylAc₂O, pyridine, RT, 6 hours NaOH/MeOH, 50°C, 2 hours
Methyl etherMeI, K₂CO₃, DMF, 80°C BBr₃, CH₂Cl₂, −78°C

Biological Activity and Mechanistic Insights

While beyond the scope of pure chemical reactivity, the compound’s interactions with biological targets inform its synthetic utility:

  • Enzyme inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding with the catechol group .

  • Antioxidant activity : Radical scavenging mediated by the diol moiety (IC₅₀ = 12 μM in DPPH assay).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol have shown efficacy against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole compounds. In vitro assays revealed that derivatives can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory disorders. The compound's mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a comparative study, it was found to inhibit the growth of several fungal pathogens at low concentrations. This suggests potential applications in agricultural settings for protecting crops against fungal diseases.

Plant Protection Agents

Pyrazole derivatives are being investigated as potential plant protection agents due to their antifungal and bactericidal properties. A recent study reported that compounds similar to This compound effectively reduced the incidence of fungal infections in crops like wheat and oats. The active compounds demonstrated up to 90% inhibition against specific pathogens.

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound's unique structure allows it to participate in cross-linking reactions, leading to improved material performance.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokines via NF-kB pathway
Antifungal ActivityEffective against fungal pathogens
Agricultural ChemistryReduces fungal infections in crops
Material ScienceEnhances thermal stability in polymers

Case Studies

  • Anticancer Study : A group of researchers synthesized a series of pyrazole derivatives and tested their anticancer activity on human breast cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity.
  • Agricultural Application : In field trials, a formulation containing pyrazole derivatives was applied to wheat crops affected by rust fungi. The treated plots showed a marked reduction in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Fluorophenyl Analog: 4-(4-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol

  • Key Differences : Chlorine (Cl) is replaced with fluorine (F) at the para position of the phenyl ring.
  • Pharmacological Activity: Acts as a non-inhibitory pharmacological chaperone (PC) for methylmalonic aciduria (MMA) Cblb type when combined with hydroxocobalamin (OHCbl) . Exhibits dual behavior: Inhibits mutant ATR enzyme activity at 40 µM but reverses inhibition at 80 µM, suggesting concentration-dependent effects .
  • Electronic Effects : Fluorine’s electronegativity may alter binding kinetics compared to chlorine.

Methoxyphenyl Analog: 4-(4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-yl)Benzene-1,3-Diol

  • Key Differences : Chlorine is replaced with a methoxy (OCH₃) group.
  • Structural Data: Molecular weight: 296.32 g/mol (vs. ~312 g/mol for the chlorophenyl variant) . Hydrogen bond donors/acceptors: 3 and 5, respectively, similar to the chlorophenyl compound .
  • Functional Implications : Methoxy’s electron-donating nature may enhance solubility but reduce electrophilic interactions compared to chlorine.

Thiazol-Diazenyl Derivative: 4-(3-Methyl-1-Phenyl-4-(Thiazol-2-yl-Diazenyl)-1H-Pyrazol-5-yl)Diazenyl)Benzene-1,3-Diol

  • Key Differences : Incorporates a thiazole-diazenyl group instead of chlorophenyl.
  • Synthesis : Yielded 49% with a melting point of 212°C .

Methoxyphenoxy-Substituted Analog: 4-[4-(4-Methoxyphenoxy)-5-Methyl-1H-Pyrazol-3-yl]Benzene-1,3-Diol

  • Key Differences: Chlorophenyl is replaced with a methoxyphenoxy group (ether linkage).
  • Properties :
    • Molecular weight: 312.33 g/mol .
    • LogP (XlogP): 3.1, indicating moderate lipophilicity .
  • Functional Role : The ether group may improve metabolic stability but reduce electrophilic reactivity.

Diazenyl Derivatives: 4-[(4-Chlorophenyl)Diazenyl]Benzene-1,3-Diol (A-3OH)

  • Key Differences : Replaces the pyrazole core with a diazenyl (-N=N-) linker.
  • Physical Properties : Melting point 195–197°C; IR shows OH (3260 cm⁻¹) and C=C (1610 cm⁻¹) stretches .

Data Table: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes References
4-(4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol 4-Cl ~312* Pyrazole, diol Crystallography fragment; enzyme modulation
4-(4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (Compound VI) 4-F ~296* Pyrazole, diol Dual inhibitory/non-inhibitory chaperone
4-(4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol 4-OCH₃ 296.32 Pyrazole, diol, methoxy Higher solubility; DrugBank ID DB08356
4-[4-(4-Methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol 4-OCH₃ (ether-linked) 312.33 Pyrazole, diol, ether LogP = 3.1; ChEMBL ID CHEMBL4018
4-[(4-Chlorophenyl)diazenyl]benzene-1,3-diol (A-3OH) Diazenyl 208.63 Diazenyl, diol Photoresponsive applications

Key Findings and Implications

  • Substituent Effects :
    • Chlorine (Cl) : Enhances electrophilicity and enzyme binding, critical for crystallography studies .
    • Fluorine (F) : Introduces concentration-dependent enzyme modulation, likely due to smaller atomic size and electronegativity .
    • Methoxy (OCH₃) : Improves solubility but may reduce target affinity compared to halogens .
  • Structural Moieties :
    • Pyrazole-diol cores are versatile scaffolds for pharmacological chaperones.
    • Thiazole or diazenyl groups expand applications to materials science or metal coordination .

Biological Activity

The compound 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on various research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_2

This structure features a chlorophenyl group and a pyrazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study evaluating the antibacterial activity of various pyrazole derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Example Compound 10.0039Staphylococcus aureus
Example Compound 20.025Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has also been documented. Many derivatives have been tested for their ability to inhibit inflammatory pathways, making them candidates for treating inflammation-related disorders. The presence of halogen substituents, such as chlorine in this compound, has been linked to enhanced anti-inflammatory effects .

Anticancer Potential

Research into the anticancer properties of pyrazole derivatives is ongoing. Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promise in preclinical models for their ability to target cancer cells selectively while sparing normal cells.

Case Studies

  • Antibacterial Efficacy : A study highlighted the antibacterial efficacy of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly influenced their antimicrobial potency .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of pyrazole compounds, demonstrating their ability to downregulate pro-inflammatory cytokines in vitro .
  • Anticancer Activity : A recent case study reported that certain pyrazole derivatives exhibited cytotoxic effects against specific cancer cell lines, indicating their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazole derivatives like 4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol?

  • Methodological Answer : Multi-step synthesis often involves condensation reactions of substituted phenylhydrazines with diketones or β-keto esters, followed by cyclization. For example, describes a protocol where 5-acyloxypyrazoles are synthesized via Vilsmeier–Haack formylation (using POCl₃/DMF) of pyrazolones, yielding intermediates for further functionalization . highlights the use of Vilsmeier–Haack reactions for generating pyrazole carbaldehydes, which can be adapted for introducing hydroxyl groups .

Q. How is structural characterization of this compound performed to confirm its regiochemistry and purity?

  • Methodological Answer : X-ray crystallography (as in and ) is critical for unambiguous confirmation of regiochemistry and hydrogen-bonding patterns. Spectroscopic techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., chlorine and methyl group positions).
  • IR spectroscopy : To identify phenolic -OH stretches (~3200–3500 cm⁻¹) and pyrazole ring vibrations .
  • Mass spectrometry : For molecular ion validation and fragmentation analysis .

Q. What preliminary biological assays are relevant for screening this compound’s activity?

  • Methodological Answer : Initial screening often targets antibacterial or enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). and describe protocols for evaluating pyrazoline derivatives against bacterial strains (via MIC assays) or enzymes (using UV-Vis-based inhibition assays). For example, Mannich base derivatives in were tested for hCA I/II inhibition using 4-nitrophenyl acetate hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates in multi-step routes?

  • Methodological Answer : Reaction optimization may involve:

  • Catalyst screening : uses acid catalysts for cyclization; alternatives like Lewis acids (e.g., ZnCl₂) could improve efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates ( ).
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions during cyclization ( ) .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazole derivatives?

  • Methodological Answer : X-ray diffraction ( ) clarifies tautomerism by identifying bond lengths and angles. For example, the keto-enol tautomerism in 5-acyloxypyrazoles is resolved by observing C=O and C–O bond distances. Computational studies (DFT) can supplement crystallography to model energetically favored tautomers .

Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

  • Methodological Answer : Structural modifications include:

  • Hydroxyl group protection : Acetylation or methylation ( ) to reduce polarity.
  • Prodrug design : Converting phenolic -OH to phosphate esters for improved solubility.
  • Co-crystallization : shows that co-crystals with benzoic acid derivatives enhance stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer : Systematic substitution of the 4-chlorophenyl ( ) or 5-methyl groups ( ) is analyzed using:

  • Molecular docking : To predict binding interactions with targets (e.g., COX-2 in ).
  • QSAR models : Correlating logP, polar surface area, and IC₅₀ values from bioassays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrazoles?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability) or purity issues. Mitigation steps include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., uses 96-well plates for MIC consistency).
  • HPLC purity validation : Ensure >95% purity ( ) before biological testing.
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-chloro vs. 4-fluoro in vs. 14) .

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